molecular formula C19H22N4O3S B2530957 3-(2-methoxyethyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888435-63-0

3-(2-methoxyethyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2530957
CAS No.: 888435-63-0
M. Wt: 386.47
InChI Key: JNIFBEFFMUNUOO-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrimidoindole core with a methoxyethyl and pyrrolidinyl substituent, making it an interesting subject for chemical research and development.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Pharmacology: Studies may focus on the compound’s pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, including the formation of the pyrimidoindole core and the subsequent introduction of the substituents. A common synthetic route may include:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole structure.

    Introduction of the Methoxyethyl Group: This can be achieved through alkylation reactions using methoxyethyl halides in the presence of a base.

    Attachment of the Pyrrolidinyl Substituent: This step may involve the reaction of the intermediate compound with pyrrolidinone derivatives under suitable conditions.

    Formation of the Sulfanyl Linkage: This can be accomplished by reacting the intermediate with thiol-containing compounds under oxidative conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of each step.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The methoxyethyl and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydroxyl or amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxyethyl or pyrrolidinyl groups.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-methoxyethyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be compared with other pyrimidoindole derivatives, such as:
    • 3-(2-methoxyethyl)-2-{[2-oxo-2-(morpholin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
    • 3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-26-11-10-23-18(25)17-16(13-6-2-3-7-14(13)20-17)21-19(23)27-12-15(24)22-8-4-5-9-22/h2-3,6-7,20H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIFBEFFMUNUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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